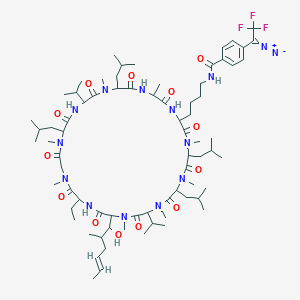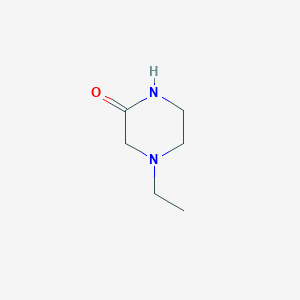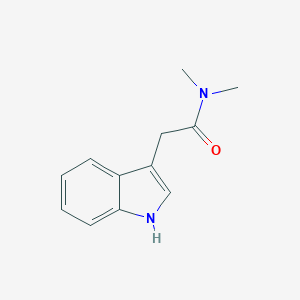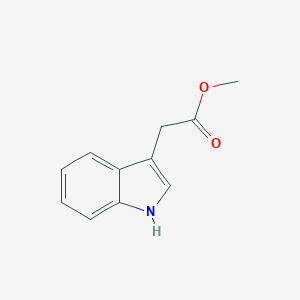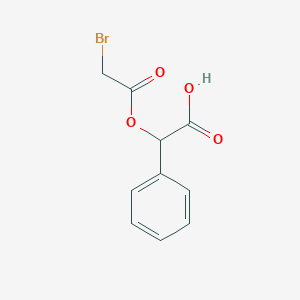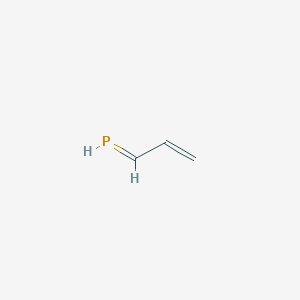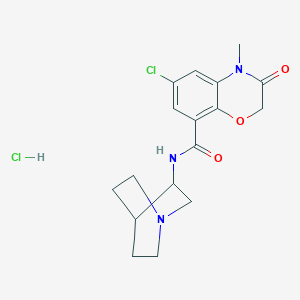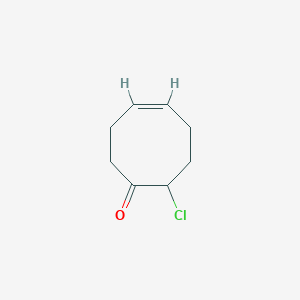
(4Z)-8-chlorocyclooct-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-8-chlorocyclooct-4-en-1-one, also known as CCOC, is a cyclic enone compound that has been extensively studied in scientific research due to its unique chemical properties. CCOC is a highly reactive molecule that can undergo a variety of chemical reactions, making it a valuable tool for synthetic chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of (4Z)-8-chlorocyclooct-4-en-1-one is complex and multifaceted. It is known to undergo a variety of chemical reactions, including Michael additions, Diels-Alder reactions, and ene reactions. These reactions can result in the formation of new chemical bonds and the synthesis of complex organic molecules.
Biochemische Und Physiologische Effekte
While (4Z)-8-chlorocyclooct-4-en-1-one has not been extensively studied for its biochemical and physiological effects, it is known to be a highly reactive molecule that can interact with a variety of biological targets. It has been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent. However, further research is needed to fully understand its biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4Z)-8-chlorocyclooct-4-en-1-one is a valuable tool for synthetic chemistry and drug discovery due to its unique chemical properties. Its high reactivity and ability to undergo a variety of chemical reactions make it a versatile tool for the synthesis of complex organic molecules. However, its highly reactive nature can also make it difficult to work with, and caution must be taken when handling it in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research on (4Z)-8-chlorocyclooct-4-en-1-one. One area of interest is the development of new synthetic methods using (4Z)-8-chlorocyclooct-4-en-1-one as a reactive intermediate. Another area of interest is the development of new drugs and pharmaceuticals based on (4Z)-8-chlorocyclooct-4-en-1-one and its derivatives. Additionally, further research is needed to fully understand the biochemical and physiological effects of (4Z)-8-chlorocyclooct-4-en-1-one, and its potential as an anticancer agent.
Synthesemethoden
The synthesis of (4Z)-8-chlorocyclooct-4-en-1-one can be achieved through a variety of methods, including the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride, or the reaction of cyclooctene with chlorine gas. These reactions result in the formation of (4Z)-8-chlorocyclooct-4-en-1-one as a yellow oil, which can be purified through distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
(4Z)-8-chlorocyclooct-4-en-1-one has been widely used in scientific research as a reactive intermediate in organic synthesis. Its unique chemical properties make it a valuable tool for the development of new drugs and pharmaceuticals, as well as for the synthesis of complex organic molecules. (4Z)-8-chlorocyclooct-4-en-1-one has also been used in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
138619-95-1 |
|---|---|
Produktname |
(4Z)-8-chlorocyclooct-4-en-1-one |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
(4Z)-8-chlorocyclooct-4-en-1-one |
InChI |
InChI=1S/C8H11ClO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7H,3-6H2/b2-1- |
InChI-Schlüssel |
ULHIJCQHEHBSKY-UPHRSURJSA-N |
Isomerische SMILES |
C/1CC(C(=O)CC/C=C1)Cl |
SMILES |
C1CC(C(=O)CCC=C1)Cl |
Kanonische SMILES |
C1CC(C(=O)CCC=C1)Cl |
Synonyme |
4-Cycloocten-1-one, 8-chloro-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



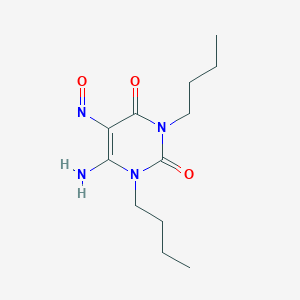
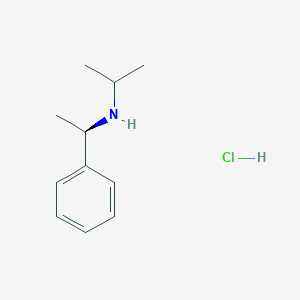
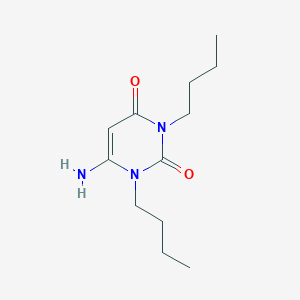
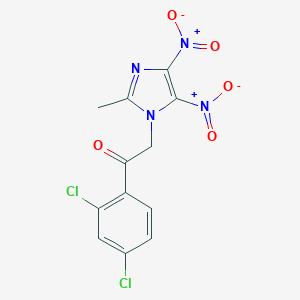
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
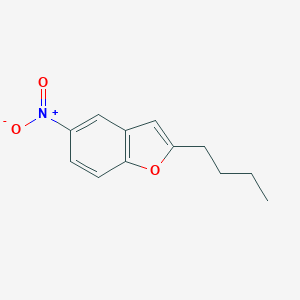
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)
